molecular formula C13H17N2NaO2 B1453439 Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate CAS No. 1158260-61-7

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate

Cat. No. B1453439
CAS RN: 1158260-61-7
M. Wt: 256.28 g/mol
InChI Key: GLWPJBBDLCEYEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate is a chemical compound used in scientific research. It exhibits diverse applications due to its unique properties, making it valuable in various fields like pharmaceuticals. The molecular formula of this compound is C13H17N2O2•Na, and it has a molecular weight of 256.28 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a carboxylate group at the 4-position and a 2-pyridin-4-ylethyl group at the 1-position . The sodium ion is associated with the carboxylate group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.28 and a molecular formula of C13H17N2O2•Na . Additional physical and chemical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules due to its unique structural features. It is employed in the construction of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragments, illustrating its versatility in organic synthesis. This compound is utilized in various synthetic approaches, including the reduction of pyridinium salts and cyclocondensation reactions, to generate structurally diverse compound libraries for biological activity screening (Pokhodylo, 2018).

Catalytic Processes and Material Science

In material science, derivatives of this compound, such as those obtained from pyridine derivatives, demonstrate potential in the development of novel materials. For instance, the synthesis and structural study of bis-amino-functionalized ferrocenes and their salts highlight the role of pyridine and piperidine derivatives in creating materials with unique properties, including interesting structural features and potential electronic applications (Bradley et al., 2002).

Pharmacological Research

In pharmacological research, this compound derivatives are explored for their therapeutic potential. The design, synthesis, and characterization of organoselenium compounds based on picoline and piperidine derivatives exhibit anti-proliferative activity against several mammalian cell lines and pathogenic strains. This underscores the compound's significance in medicinal chemistry and drug discovery efforts (Bhasin et al., 2015).

Environmental and Agricultural Applications

The environmental and agricultural sectors also benefit from research on this compound derivatives. Pyridine derivatives have been synthesized and evaluated for their toxicity against pests, demonstrating significant insecticidal activity. This suggests the potential of this compound derivatives in developing environmentally friendly pesticides (Bakhite et al., 2014).

properties

IUPAC Name

sodium;1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.Na/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11;/h1-2,6-7,12H,3-5,8-10H2,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPJBBDLCEYEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Reactant of Route 2
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Reactant of Route 4
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.